RNA14 protein
Description
Properties
CAS No. |
138820-57-2 |
|---|---|
Molecular Formula |
C13H18N2S |
Synonyms |
RNA14 protein |
Origin of Product |
United States |
Molecular Architecture and Subunit Organization of Rna14 Protein Complexes
Structural Features and Domain Organization of RNA14 Protein
The this compound, with a molecular weight of approximately 79.95 kDa in Saccharomyces cerevisiae, possesses a distinct modular architecture that is fundamental to its function. yeastgenome.org Its structure is largely composed of specialized domains that mediate its interactions with other proteins and RNA. A significant portion of the Rna14p is made up of Half-a-Tetratricopeptide (HAT) repeats. researchgate.net The N-terminal region contains a HAT domain, which is followed by a C-terminal region responsible for interaction with the Rna15 protein. nih.govnih.gov The human homolog of Rna14p, CstF-77, shares a similar domain organization. pnas.org
Characterization of Half-a-Tetratricopeptide (HAT) Repeats
The N-terminus of Rna14p is characterized by the presence of a HAT domain, which consists of multiple HAT repeats. nih.govnih.gov These repeats are structurally related to the tetratricopeptide repeat (TPR), a well-known protein-protein interaction motif. nih.gov In Kluyveromyces lactis Rna14, the HAT domain is formed by 12 HAT motifs, each comprising a pair of anti-parallel helices. nih.gov This domain is further organized into two subdomains: the HAT-N domain (containing the first five HAT motifs) and the HAT-C domain (containing the remaining seven HAT motifs). nih.gov While HAT repeats are generally implicated in protein-protein interactions, some studies suggest they may also be involved in RNA binding. ebi.ac.uk The crystal structure of the murine CstF-77 HAT domain reveals a highly elongated shape. nih.gov Structural analyses of the Rna14 HAT domain also show an elongated dimeric structure, though with some conformational variability compared to its mammalian counterpart. nih.govrcsb.org
Identification of Interacting Regions and Functional Motifs
Beyond the HAT domain, specific regions of Rna14p are critical for its interactions within the CF I complex. The C-terminal region of Rna14p contains a crucial domain for binding to the Rna15 protein. nih.govnih.gov This interaction is mediated by the C-terminal ~40 residues of Rna14, sometimes referred to as the 'monkeytail', which wraps around the hinge region of Rna15. researchgate.netlife-science-alliance.org This cooperative folding of the Rna14 monkeytail and the Rna15 hinge domain forms a stable, interlocked structure. nih.govresearchgate.net Additionally, Rna14p acts as a scaffold, bridging the interaction between Rna15p and another CF I component, Hrp1p. yeastgenome.orgpnas.org While the interaction with Rna15 is well-defined, the specific residues on Rna14 that interact with Hrp1 have not been fully elucidated. pnas.org
Stoichiometry and Oligomerization of this compound
The this compound does not function in isolation but as part of larger protein assemblies. Its ability to form both heterodimers and homodimers is central to the architecture of the CF I complex.
Formation of RNA14-RNA15 Heterodimers
Rna14p and Rna15p form a stable heterodimer, a fundamental unit within the CF IA subcomplex. nih.govucl.ac.uk This interaction is mediated by the C-terminal region of Rna14p and the hinge region of Rna15p. nih.govoup.com The formation of this heterodimer is a prerequisite for the subsequent assembly of higher-order complexes. The structure of the Rna14-Rna15 interface has been solved, revealing a "locked tether" formation that stabilizes the complex. researchgate.net
Assembly of Higher-Order this compound-Containing Assemblies
The Rna14-Rna15 heterodimers further assemble into a larger tetrameric complex. This occurs through the homodimerization of Rna14p via its HAT domain. pnas.orgrcsb.org This results in an α2β2 tetramer of (Rna14-Rna15)2, which has a characteristic kinked, rod-like shape. nih.gov The dimerization of Rna14 is functionally important, as mutations that disrupt the dimer interface have been shown to reduce the affinity of the complex for RNA and impair the efficiency of 3'-end processing. columbia.edu These higher-order assemblies are a key feature of the CF I complex. researchgate.net
Integration of this compound within the Cleavage Factor I (CF I) Complex
This compound as a Core Scaffolding Component
The this compound (Rna14p) is a fundamental component of the yeast Cleavage Factor IA (CF IA), where it functions as a central scaffolding protein. nih.govmdpi.compnas.org Its primary role is to organize and mediate the assembly of the complex by bridging interactions between multiple subunits. sdbonline.org The CF IA complex, which is crucial for the 3'-end processing of pre-mRNAs, is composed of Rna14, Rna15, Pcf11, and Clp1. nih.gov Rna14 acts as the architectural core around which the CF I complex is assembled. nih.gov
Structurally, Rna14 features distinct domains that facilitate these interactions. The N-terminal region contains a HAT (half a TPR) domain, which is responsible for the self-association of Rna14 into a stable, elongated dimer. pnas.orgcolumbia.edunih.gov This dimerization is critical for its function. columbia.edu The C-terminal region of Rna14, sometimes referred to as the "monkeytail" domain, mediates a tight and stable interaction with the Rna15 protein. nih.govresearchgate.net This interaction between the Rna14 monkeytail and the hinge region of Rna15 involves a coupled binding and folding mechanism, where both disordered peptides adopt a stable structure upon complex formation. researchgate.net
Beyond its direct partnership with Rna15, Rna14 serves as a crucial bridge to other key factors. It connects the Rna14-Rna15 sub-complex to Pcf11 and also to Hrp1 (also known as CF IB), a protein that binds to the efficiency element (EE) on the pre-mRNA. sdbonline.orgyeastgenome.orgoup.com By tethering Rna15, which recognizes the positioning element (PE), to Hrp1, Rna14 ensures the efficient and accurate recognition of 3'-end processing signals. nih.gov A structural model of the broader CF I complex depicts the Rna14 dimer forming an inverted-U architecture, with Rna14 at the center and the RNA-binding proteins Hrp1 and Rna15 forming the arms. pnas.org
| Interacting Protein | Binding Region on RNA14 | Function of Interaction | Reference |
|---|---|---|---|
| RNA14 (Dimerization) | N-terminal HAT Domain | Forms a stable, elongated dimer essential for the overall architecture of the CF I complex. | pnas.orgcolumbia.edu |
| Rna15 | C-terminal "monkeytail" Domain | Forms a tight and stable heterodimer, tethering the RNA-binding Rna15 subunit to the core complex. | nih.govresearchgate.net |
| Pcf11 | Not precisely mapped, but interaction is established. | Contributes to the assembly of the four-subunit CF IA complex. | nih.govsdbonline.org |
| Hrp1 | Not precisely mapped, but interaction is established. | Bridges CF IA with Hrp1 (CF IB), enhancing the stability of the complex on the pre-mRNA and increasing processing efficiency. | sdbonline.orgnih.gov |
Contribution to CF I Complex Stability and Integrity
The scaffolding function of RNA14 is intrinsically linked to its role in maintaining the stability and functional integrity of the Cleavage Factor I (CF I) complex. nih.govnih.gov The formation of a stable Rna14-Rna15 dimer of heterodimers is a cornerstone of the CF IA complex's stability. nih.gov This robust interaction not only secures Rna15 within the complex but also enhances and strengthens the ability of Rna15 to bind its target nucleotide sequence on the pre-mRNA. nih.gov
Furthermore, the interaction between Rna14 and Hrp1 is suggested to stabilize the entire CF I complex's contact with the pre-mRNA, ensuring the machinery is correctly positioned at the cleavage site. oup.comoup.com The bridging function of Rna14 is therefore essential for the collective stability and efficiency of the processing complex. nih.gov The interaction between multiple proteins and the RNA, orchestrated by Rna14, anchors the cleavage and polyadenylation machinery to its cognate processing sites. nih.gov
Research findings from mutational analyses underscore the critical role of Rna14 in the complex's integrity.
Mutations that disrupt the dimerization of Rna14 have been shown to be detrimental to both the cleavage and polyadenylation steps of mRNA 3'-end formation, demonstrating that the dimer is the functional form. nih.govcolumbia.edu
Specific mutations in the Rna14-Hrp1 interface perturb or completely abolish cleavage and polyadenylation efficiency, confirming that this interaction is vital for the accurate recognition of 3'-end processing signals and the functional integrity of the complex. nih.gov
| RNA14 Mutation/Condition | Observed Effect | Conclusion on Stability/Integrity | Reference |
|---|---|---|---|
| Dimerization Mutant (e.g., R562E/Y563S) | Impaired cleavage and polyadenylation activity. Reduced affinity of the Rna14-Rna15 complex for RNA. | Dimerization of RNA14 is essential for the functional integrity of the 3'-end processing machinery. | nih.govcolumbia.edu |
| Mutations at the Hrp1-Rna14 interface | Perturbs or destroys cleavage and polyadenylation efficiency. | The interaction between RNA14 and Hrp1 is crucial for the function and stability of the CF I complex. | nih.gov |
| rna14-1 allele | Causes sensitivity to UV light, delayed DNA damage response, and replication progression defects. | RNA14 function is required to maintain overall genome integrity by linking transcription termination to DNA damage response and replication. | nih.gov |
Mechanistic Roles of Rna14 Protein in Pre Mrna Maturation
Endonucleolytic Cleavage Activity in 3′-End Formation
The first step in 3'-end processing is the precise endonucleolytic cleavage of the pre-mRNA transcript. nih.gov Rna14p, as part of the CF IA complex, is directly involved in this cleavage event. uniprot.orgmybiosource.com The CF IA complex, in concert with other factors like Cleavage and Polyadenylation Factor (CPF) and Cleavage Factor IB (CF IB, which consists of Hrp1p), assembles on the pre-mRNA to form a large processing machinery. pnas.orgoup.comnih.gov Extracts from yeast strains with mutations in RNA14 are deficient in this cleavage activity, demonstrating the protein's essential role. nih.govnih.gov
Specificity of Cleavage Site Recognition
The accuracy of pre-mRNA cleavage is paramount for producing functional mRNAs. This specificity is achieved through the recognition of distinct sequence elements within the 3'-untranslated region (3'-UTR) of the pre-mRNA. pnas.orgelifesciences.org In yeast, these signals include an A-rich positioning element (PE) and an AU-rich efficiency element (EE). pnas.orgoup.com
Rna14p itself does not directly bind to the RNA. Instead, it forms a stable complex with Rna15p, an RNA-binding protein that recognizes the PE. ucl.ac.ukpnas.org The interaction between Rna14p and Rna15p enhances the ability of Rna15p to bind to the nascent mRNA. ucl.ac.uk Furthermore, Rna14p acts as a bridging protein, connecting Rna15p (bound to the PE) with another RNA-binding protein, Hrp1p (which binds the EE). pnas.orgyeastgenome.org This intricate network of interactions, orchestrated by Rna14p, stabilizes the entire complex on the pre-mRNA, ensuring that cleavage occurs at the correct position. pnas.orgoup.com
Coordination with Polyadenylation Processes
The endonucleolytic cleavage and subsequent polyadenylation—the addition of a long chain of adenine (B156593) nucleotides (a poly(A) tail)—are tightly coupled processes. pnas.org The cleavage event mediated by the CF IA-containing machinery is a prerequisite for the addition of the poly(A) tail by the poly(A) polymerase (Pap1p). nih.govnih.gov Rna14p is essential for both steps. nih.gov Mutations in RNA14 not only inhibit cleavage but also prevent polyadenylation, highlighting the functional link between these two events. sdbonline.orgnih.gov The assembled cleavage factors, including CF IA, are thought to recruit and activate the polyadenylation machinery at the newly formed 3' end, ensuring a seamless transition from cleavage to the synthesis of the poly(A) tail. nih.gov
Regulation of mRNA Poly(A) Tail Length Homeostasis
The length of the mRNA poly(A) tail is a critical determinant of its stability and translational efficiency. wikipedia.org Rna14p and its associated factors play a role in maintaining the proper length of this tail. researchgate.net Temperature-sensitive mutations in the RNA14 gene in yeast have been shown to result in a significant shortening of poly(A) tails at the non-permissive temperature. sdbonline.orgresearchgate.net This suggests that a functional CF IA complex is necessary not only to initiate polyadenylation but also to ensure the synthesis of a full-length poly(A) tail. The mechanism likely involves the stable association of the processing machinery with the pre-mRNA and the poly(A) polymerase during tail synthesis. nih.gov The interaction between the processing complex and the growing poly(A) tail, potentially mediated by poly(A) binding proteins, helps to control the final length of the tail before the polymerase dissociates. biorxiv.org
Influence on Alternative Polyadenylation Site Selection
Many genes contain more than one potential polyadenylation site, allowing for the production of different mRNA isoforms from a single gene through a process called alternative polyadenylation (APA). elifesciences.orgspandidos-publications.com This mechanism can alter the length of the 3'-UTR, which may contain regulatory elements like microRNA binding sites, thereby affecting the mRNA's fate. wikipedia.orgspandidos-publications.com
The selection of a particular cleavage site is influenced by the concentration and activity of the 3'-end processing factors. elifesciences.org Studies in yeast have shown that mutations in components of the CF IA complex, including RNA14, can cause a shift in the usage of poly(A) sites. oup.com For instance, reduced activity of Rna14p can lead to the use of more distal (downstream) polyadenylation sites, producing longer transcripts. oup.com Conversely, it is suggested that increased activity could favor proximal sites. oup.com This indicates that the CF IA complex, with Rna14p as a key component, plays a direct role in the competitive selection between alternative poly(A) sites. elifesciences.org
Coupling of mRNA 3′-End Processing with Transcription Termination
In eukaryotes, the process of 3'-end formation is physically and functionally coupled to the termination of transcription by RNA Polymerase II (Pol II). nih.govoup.com The cleavage of the nascent pre-mRNA at the poly(A) site is a key signal that triggers the dissociation of the Pol II elongation complex from the DNA template. nih.govnih.gov Rna14p is essential for this coupling. Mutations in RNA14 and other cleavage factors like RNA15 and PCF11 have been shown to disrupt transcription termination, leading to the polymerase continuing to transcribe hundreds of bases downstream of the normal termination site. sdbonline.orgpnas.orgnih.gov In contrast, mutations in factors involved only in the later polyadenylation step have little effect on termination, underscoring the central role of the initial cleavage event. nih.gov
Interaction with RNA Polymerase II Machinery
The physical link between 3'-end processing and transcription is mediated by direct interactions between processing factors and the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II. pnas.org The CTD consists of multiple repeats of a heptapeptide (B1575542) sequence that becomes extensively phosphorylated during the transcription cycle. sdbonline.org
Several subunits of the CF IA complex, including Rna14p, Rna15p, and particularly Pcf11p, have been shown to interact with the phosphorylated form of the Pol II CTD. sdbonline.orgpnas.org Pcf11p contains a specific CTD-interacting domain (CID) that binds directly to the phosphorylated CTD, effectively tethering the entire CF IA complex to the elongating polymerase. uniprot.orgucl.ac.uksdbonline.org This recruitment ensures that the cleavage machinery is positioned correctly on the nascent transcript as soon as the polyadenylation signals are transcribed, allowing for efficient and coordinated 3'-end processing and transcription termination. pnas.org The Rna14p subunit is critical in this context, as it helps to stabilize the entire CF IA complex, and its functional impairment has a significant impact on termination. pnas.org
Impact on Transcriptional Read-Through Prevention
The RNA14 protein, as a core component of the Cleavage Factor IA (CF IA) complex, plays a critical role in the termination of transcription by RNA polymerase II. sdbonline.org Research in fission yeast (Schizosaccharomyces pombe) has demonstrated that a functional this compound is essential for preventing transcriptional read-through. nih.govresearchgate.net In the absence of a functional Rna14, transcription does not terminate at the correct polyadenylation sites, leading to the production of elongated, faulty transcripts. oup.com
Mutation of factors involved in the initial cleavage of the primary transcript at the poly(A) site, including RNA14, disrupts transcription termination. sdbonline.org This function is linked to its role within the 3'-end processing machinery. For instance, a mutation in the Hrp1 protein (hrp1-5) that impairs its binding to Rna14 also leads to defects in transcription attenuation, a process of premature termination. oup.com These findings underscore the importance of Rna14 in ensuring the fidelity of transcription termination and preventing the read-through of termination sequences, which is crucial for maintaining genomic stability. nih.govresearchgate.net Studies have shown that the failure to properly terminate transcription can lead to interference with downstream gene expression and other genomic instabilities.
Involvement in Pre-mRNA Splicing Pathways
While historically known for its role in 3'-end processing, emerging evidence has implicated the this compound in pre-mRNA splicing. researchgate.netias.ac.in Studies in fission yeast have revealed that Rna14 may function as a general component of the splicing machinery. ias.ac.inias.ac.in This dual functionality suggests a coupling between the 3'-end processing and splicing steps of pre-mRNA maturation, two critical post-transcriptional modifications required to convert a nascent RNA transcript into a mature mRNA. ias.ac.in
Genetic and Physical Interactions with Splicing Factors
The involvement of Rna14 in splicing is supported by its documented interactions with key splicing factors. These interactions suggest that Rna14 is integrated into the spliceosome or associated complexes during pre-mRNA processing. researchgate.net
Genetic Interactions:
prp1: A genetic interaction has been observed between rna14 and prp1, a gene required for the early steps of pre-mRNA splicing. researchgate.netias.ac.in
Physical Interactions:
Prp28: Rna14 physically associates with Prp28, a DEAD-box RNA helicase essential for the first step of mRNA splicing. ias.ac.inias.ac.in This interaction points to a direct involvement of Rna14 in the early stages of spliceosome assembly or function. ias.ac.in
Rna15: Rna14 exists in a tight complex with Rna15, another subunit of the CF IA complex. researchgate.netresearchgate.net
Pcf11: The Pcf11 protein, which is part of the CF IA complex, is thought to interact primarily with Rna14. researchgate.net
Hrp1: The RNA-binding protein Hrp1, part of the cleavage factor complex, also interacts with Rna14. oup.com
These interactions are summarized in the table below.
| Interacting Protein | Type of Interaction | Functional Significance | References |
| Prp1 | Genetic | Implicates Rna14 in early splicing events. | researchgate.net, ias.ac.in |
| Prp28 | Physical | Suggests direct involvement of Rna14 in the first step of splicing. | ias.ac.in, ias.ac.in |
| Rna15 | Physical | Forms a stable sub-complex within Cleavage Factor IA. | researchgate.net, researchgate.net |
| Pcf11 | Physical | Component of the CF IA complex, linking Rna14 to transcription termination machinery. | researchgate.net |
| Hrp1 | Physical | Supports Rna14's role in transcription attenuation and 3'-end processing. | oup.com |
Functional Consequences of this compound Deficiency on Splicing
Deficiency in this compound has significant functional consequences on pre-mRNA splicing. In a temperature-sensitive rna14-11 mutant of S. pombe, shifting to the non-permissive temperature leads to the accumulation of unspliced pre-mRNA transcripts for several genes, including chk1. ias.ac.inias.ac.in
Reverse transcriptase-polymerase chain reaction (RT-PCR) analysis revealed that the unspliced form of RNA for multiple genes becomes prominent in the rna14-11 mutant at the restrictive temperature, while the spliced form predominates in wild-type cells. ias.ac.in This defect in splicing can lead to a failure to produce functional proteins. For example, the defective splicing of the chk1 transcript prevents the formation of a functional Chk1 protein, which is critical for the DNA damage checkpoint. ias.ac.in The general nature of this splicing defect across multiple genes suggests that Rna14 is a broadly required component for efficient splicing in the cell. ias.ac.in
The table below details the observed splicing defects in an rna14 mutant background.
| Gene | Organism | Rna14 Mutant Allele | Splicing Consequence at Non-Permissive Temperature | Reference |
| chk1 | S. pombe | rna14-11 | Defective splicing, accumulation of unspliced transcript | ias.ac.in |
| SPBC1734.16 | S. pombe | rna14-11 | Accumulation of unspliced transcript | ias.ac.in |
| SPAC6G9.07c | S. pombe | rna14-11 | Accumulation of unspliced transcript | ias.ac.in |
| SPBC2F12.04c | S. pombe | rna14-11 | Accumulation of unspliced transcript | ias.ac.in |
Contribution to Overall mRNA Stability and Decay Kinetics
In yeast, the failure to add a poly(A) tail to a nascent transcript, a process dependent on the CF IA complex containing Rna14, results in its immediate degradation. au.dk Thermosensitive mutations in the RNA14 gene lead to a strong decrease in the steady-state levels of transcripts, such as actin mRNA, after shifting to the non-permissive temperature. sdbonline.org This indicates that without a functional this compound, the resulting improperly processed mRNAs are unstable and quickly cleared by the cell's RNA decay machinery.
Mutations in CF IA components, such as the rna14-1 allele, have also been associated with transcription elongation defects. plos.org The regulation of mRNA stability is a key control point in gene expression, allowing for rapid changes in the levels of proteins in response to cellular needs. plos.orgbiorxiv.org While the stability of a transcript is influenced by many factors, including translation initiation and ribosome occupancy, the initial processing events of cleavage and polyadenylation, orchestrated by factors including Rna14, provide a foundational layer of regulation that dictates the subsequent fate and decay kinetics of the mRNA. elifesciences.org
Intermolecular Interactions Mediated by Rna14 Protein
Protein-Protein Interaction Networks within the CF I Complex
The CF I complex in S. cerevisiae is composed of five subunits: Rna14, Rna15, Pcf11, Clp1, and Hrp1. sdbonline.orgpnas.org RNA14 is central to the architectural organization of this complex, mediating interactions between several of its components. sdbonline.orgpnas.org
Direct Interactions with RNA15 Protein
Rna14 and Rna15 proteins interact directly and tightly with each other. yeastgenome.orgnih.govucl.ac.uk This association has been demonstrated through various methods, including in vivo and in vitro studies, as well as co-purification experiments. nih.gov Rna14 is an approximately 80 kDa protein containing 10 HAT (half a TPR) repeats, which are likely involved in protein-protein interactions required for complex assembly. yeastgenome.orgnih.gov Rna15 is a 33 kDa protein with a single RNA recognition motif (RRM) at its N-terminus and a C-terminal region important for transcriptional termination and polyadenylation. nih.gov The interaction between Rna14 and Rna15 involves residues 626–677 of Rna14 and residues 127–232 of Rna15. pnas.org This direct interaction is essential for cell viability. ucl.ac.uk The Rna14-Rna15 complex can assemble into a kinked rod-shaped structure, and these rods can further self-associate, mediated by Rna14, to form an A2B2 tetramer. nih.govnih.gov
Association with Hrp1 Protein
RNA14 bridges the interaction between Rna15 and Hrp1 within the CF I complex. sdbonline.orgyeastgenome.orgpnas.org Hrp1, the sole component of CF IB, is an RNA-binding protein that interacts with the UA-rich efficiency element (EE) in the pre-mRNA. sdbonline.orgpnas.org The interaction of Hrp1 with Rna14 has been suggested to stabilize the CF I contact with the positioning element (PE), which is bound by Rna15. oup.com This interaction enhances 3'-end processing efficiency. pnas.orgpnas.org Studies have shown that Hrp1 interacts with Rna14 in vitro, and the presence of RNA can stabilize this protein complex. pnas.org The interaction between Hrp1 and Rna14 occurs through hydrophobic and charged residues on the back of the Hrp1 RRM surface. pnas.org Mutations disrupting the interaction between Hrp1 and the Rna14-Rna15 complex can abolish this association and affect mRNA 3'-end processing activity. pnas.org Hrp1 also plays a role in mRNA quality control, and its interaction with Rna14 is involved in sensing correct cleavage and recruiting the export receptor Mex67-Mtr2. oup.com
Connectivity with Pcf11 and Clp1 Subunits
RNA14 interacts with Pcf11, another essential subunit of CF IA. sdbonline.orgnih.govfrontiersin.org Pcf11 is considered a scaffolding protein within the processing complex and is the only CF IA subunit known to contact all other three subunits: Rna14, Rna15, and Clp1. frontiersin.orgnih.gov Pcf11 simultaneously interacts with Rna14, Rna15, and Clp1, supporting an architectural model where Pcf11 bridges Clp1 and the Rna14-Rna15 complex. sdbonline.orgpnas.org While Clp1 interacts directly with Pcf11, it does not directly interact with Rna14 or Rna15. pnas.orgnih.gov The interaction between Clp1 and Pcf11 is crucial for mRNA 3'-end formation. nih.govnih.gov
Interplay with Poly(A) Polymerase (PAP) and Other Associated Factors
The CF I complex, including Rna14, cooperates with other factors like cleavage factor II (CF II), polyadenylation factor I (PF I), and poly(A) polymerase (PAP) for complete mRNA 3'-end maturation. sdbonline.orgpnas.orgnih.gov While PAP itself is a template-independent enzyme, its specificity is conferred by the interactions within the multi-subunit complex. pnas.orgnih.gov Fip1, a component of the cleavage and polyadenylation factor (CPF), is the only protein known to interact directly with PAP in yeast and is proposed to tether PAP to CPF and RNA. nih.gov Fip1 has also been proposed to interact with CF I through an interaction with Rna14, although this interaction might be weak. nih.gov Rna14 can also associate with the Pfs2 and Cft1 subunits of CPF. nih.govnih.gov These interactions highlight the role of Rna14 in connecting CF I with other factors involved in the broader mRNA 3'-end processing machinery.
RNA-Protein Interactions and Binding Specificity
While Rna15 and Hrp1 contain RNA-binding motifs and interact directly with RNA sequences in the pre-mRNA (A-rich positioning element and UA-rich efficiency element, respectively), the interaction of Rna14 with these proteins is crucial for stabilizing their RNA binding and enhancing processing efficiency. sdbonline.orgpnas.orgnih.gov
RNA Binding Properties of the RNA14-RNA15 Complex
Neither Rna14 nor Rna15 alone shows detectable RNA binding in isolation under certain experimental conditions. nih.gov However, the formation of the Rna14-Rna15 complex is required for strong protein-RNA interaction to occur. nih.govnih.gov The Rna14-Rna15 complex binds to RNA oligonucleotides derived from the 3'-untranslated region of genes, such as the S. cerevisiae GAL7 gene. nih.govnih.gov This suggests that the assembly of the Rna14-Rna15 complex mediates and enhances the RNA-binding capability of these proteins within the CF IA complex. nih.govnih.gov While the Rna14-Rna15 complex binds RNA, achieving sequence specificity often requires the presence of other proteins, particularly Hrp1. pnas.orgnih.govnih.gov The interaction with Rna14 helps to position Rna15 precisely on the RNA and stabilizes the Rna15-Hrp1 association, contributing to the specificity of RNA recognition by the CF I complex. pnas.orgnih.gov
Table of Protein Interactions within CF I mediated by RNA14
| Protein 1 | Protein 2 | Interaction Type | Evidence |
| Rna14 | Rna15 | Direct, Stable | In vivo/vitro, Co-purification, Genetic |
| Rna14 | Hrp1 | Bridging | Architectural model, Pull-down, Genetic |
| Rna14 | Pcf11 | Interaction | Architectural model, Genetic, Biochemical |
| Rna14 | Clp1 | Indirect (via Pcf11) | Architectural model |
| Rna14 | Fip1 (CPF) | Proposed/Weak | Biochemical |
| Rna14 | Pfs2 (CPF) | Association | Biochemical |
| Rna14 | Cft1 (CPF) | Association | Biochemical |
Table of RNA Binding Properties
| Protein/Complex | RNA Binding in Isolation | RNA Binding in Complex with Rna14 | Notes |
| Rna14 | Not detectable | Enhanced in Rna14-Rna15 complex | Involved in complex assembly |
| Rna15 | Not detectable | Enhanced in Rna14-Rna15 complex | Binds A-rich element in complex with Hrp1 |
| Rna14-Rna15 | Binds RNA | N/A | Binding to UTRs observed |
Recognition of Upstream and Downstream RNA Elements
Accurate and efficient mRNA 3'-end processing relies on the recognition of specific RNA sequence elements located around the cleavage site. These include upstream and downstream elements. plos.orgebi.ac.uk While other proteins within the CF I complex, namely Rna15 and Hrp1, are directly involved in recognizing these RNA sequences, RNA14 serves a critical bridging and scaffolding function that is essential for stable RNA-protein complex formation and efficient processing in vivo. wikigenes.orgplos.org
The CF I complex, which contains RNA14, has been shown to bind to AU-rich sequences located upstream of the cleavage site and A-rich elements downstream. plos.org The interaction between the CF IA subcomplex (containing Rna14, Rna15, Clp1, and Pcf11) and the CF IB component (Hrp1) is bridged by RNA14. wikigenes.orgplos.org This bridging interaction is crucial because the Rna14-Rna15 complex, unlike the individual Rna14 or Rna15 proteins alone, exhibits strong binding to RNA oligonucleotides derived from the 3'-untranslated region (3'-UTR) of mRNA. reactome.org This suggests that the assembly of RNA14 and Rna15 into a complex is a prerequisite for robust RNA binding activity. reactome.org
Research indicates that while Rna15 and Hrp1 are the primary RNA-binding proteins recognizing specific sequences, the presence of RNA14 enhances the efficiency of 3'-end processing. wikigenes.orgplos.org This highlights RNA14's role in stabilizing the interactions between the RNA-binding proteins and the RNA, thereby ensuring the accurate positioning and function of the cleavage and polyadenylation machinery at the appropriate sites on the pre-mRNA transcript.
Modulation of RNA14 Protein Interactions by Post-Translational Modifications
Post-translational modifications (PTMs) are covalent changes to proteins that occur after protein biosynthesis and can significantly impact protein function, localization, stability, and interactions with other molecules, including RNA and other proteins. While detailed studies specifically elucidating how individual PTMs on RNA14 directly modulate its interactions with RNA elements or its protein partners are not extensively documented in the provided search results, the existence of predicted modification sites on RNA14 suggests that its activity and interactions are likely subject to such regulation.
Databases like the Saccharomyces Genome Database (SGD) list potential post-translational modification sites for this compound. General types of PTMs, such as phosphorylation, acetylation, methylation, and ubiquitination, are known to influence protein-protein and protein-RNA interactions by altering protein conformation, charge, or by creating or disrupting binding surfaces.
Within the CF IA complex, interactions between subunits are critical for its assembly and function. For instance, studies on the interaction between Clp1 and other CF IA subunits, including RNA14, have shown that specific domains of Clp1 are involved in binding to RNA14. While this study focused on Clp1 mutations affecting interactions, it underscores the importance of precise protein-protein interfaces within the complex. PTMs on RNA14 could potentially affect these interfaces, thereby modulating the assembly and stability of the CF IA complex and, consequently, its ability to recognize and process RNA.
Subcellular Compartmentalization and Dynamic Localization of Rna14 Protein
Cytoplasmic Distribution and Putative Extranuclear Functions
Beyond its primary nuclear function, RNA14 protein is also detected in the cytoplasm. researchgate.netbiologists.comuniprot.org The presence of significant amounts of this compound in the cytoplasm suggests the possibility of additional, extranuclear functions. biologists.com While its precise roles in the cytoplasm are not as well-defined as its nuclear functions, it has been hypothesized to be involved in cytoplasmic regulation of mRNA deadenylation or mRNA stability. biologists.comnih.gov The detection of RNA14 in both compartments indicates a potential for shuttling between the nucleus and cytoplasm or distinct functions in each location. uniprot.orguniprot.org
Stress-Induced Relocalization Dynamics (e.g., Hypoxia Response)
The subcellular localization of this compound can be dynamic and subject to change in response to environmental stress. In Saccharomyces cerevisiae, this compound has been shown to relocalize to the cytosol in response to hypoxia. yeastgenome.orgthebiogrid.org This stress-induced relocalization suggests that the distribution of RNA14 within the cell is actively regulated and may play a role in the cellular response to low oxygen conditions. nih.gov While the specific mechanisms and consequences of this hypoxia-induced relocalization of RNA14 are still under investigation, it highlights the protein's adaptability and potential involvement in stress response pathways. nih.govfrontiersin.orgwhiterose.ac.uk
Influence on Chromosome Dynamics and Segregation
Research, particularly in fission yeast Schizosaccharomyces pombe, has indicated a role for RNA14 in the maintenance of chromosome dynamics and faithful chromosome segregation. researchgate.netnih.gov RNA14 localizes to the nucleus and its absence can lead to chromosomal segregation defects. researchgate.netnih.gov Mutant alleles of rna14 exhibit genetic interactions with key components of the kinetochore and spindle checkpoint proteins, suggesting a direct or indirect involvement in the attachment of mitotic spindles to chromosomes. researchgate.netresearchgate.net Inactivation of rna14 can result in the accumulation of Bub1-GFP foci, a protein required for spindle checkpoint activation, potentially due to defects in kinetochore attachment. researchgate.netresearchgate.net These findings suggest that proper regulation of mRNA 3'-end processing, mediated by factors like RNA14, is essential for normal chromosome segregation and the maintenance of genome integrity. researchgate.net
Genetic Analysis and Mutational Landscape of Rna14 Protein
Essentiality of the RNA14 Gene for Cellular Viability
The RNA14 gene is essential for cell viability in both Saccharomyces cerevisiae and Schizosaccharomyces pombe. nih.govresearchgate.nettandfonline.com This indicates that the functions performed by RNA14 protein are indispensable for basic cellular survival. The essential nature of RNA14 underscores its critical role in fundamental processes like mRNA 3'-end formation, which is necessary for the production of functional proteins. yeastgenome.orgnih.gov
Phenotypic Characterization of rna14 Mutant Alleles
Mutations in the RNA14 gene (rna14 mutant alleles) exhibit a range of phenotypes, reflecting the multifaceted roles of the this compound. nih.govresearchgate.netnih.govtandfonline.comnih.govgithub.ioyoutube.com Characterization of these mutants has been crucial in dissecting the specific functions of RNA14 in different cellular processes.
Temperature-Sensitive Mutations and Their Effects on mRNA Processing
Many rna14 mutants are temperature-sensitive (ts), displaying defects in growth and mRNA processing at elevated, non-permissive temperatures. nih.govresearchgate.netnih.govtandfonline.comnih.gov These temperature-sensitive mutations often lead to a rapid decrease in mRNA stability and a shortening of poly(A) tail length at the restrictive temperature. tandfonline.combiologists.comnih.gov While transcription may not be completely abolished in these mutants, the resulting transcripts are rapidly deadenylated, suggesting a primary defect in the control of mRNA polyadenylation status. tandfonline.comnih.gov Temperature-sensitive rna14 alleles have also been shown to affect pre-mRNA splicing in fission yeast. ias.ac.inresearchgate.net
Genetic Interaction Networks and Epistatic Relationships
Genetic interaction studies have revealed that RNA14 participates in complex networks and exhibits epistatic relationships with genes involved in various cellular processes. nih.govnih.govresearchgate.netnih.gov Epistasis occurs when the phenotype of one gene is masked or modified by the presence of an allele of a different gene. wikipedia.orgbiorxiv.org
RNA14 shows genetic interactions with other components of the mRNA 3'-end processing machinery, such as RNA15 and HRP1. researchgate.nettandfonline.combiologists.compnas.org The lethality of double temperature-sensitive rna14-rna15 mutants at permissive temperatures and the cross-correction by multicopy plasmids suggest a close functional interaction between the two proteins. tandfonline.combiologists.com Genetic interactions have also been observed between rna14 mutants and genes involved in DNA damage response, genome integrity maintenance, kinetochore function, and spindle checkpoint proteins. researchgate.netplos.orgthebiogrid.org For instance, the rna14-1 mutation shows synthetic growth defects with mutants in different DNA repair pathways. plos.org In fission yeast, the rna14-11 mutant exhibits genetic interaction with prp1, a component of the spliceosome. ias.ac.in These interactions highlight the interconnectedness of mRNA processing with other essential cellular pathways.
Gene Expression Regulation of this compound and Its Transcripts
The expression of the RNA14 gene and the levels of its transcripts are subject to regulation. github.ioyoutube.com Understanding this regulation is important for comprehending how this compound levels are controlled within the cell.
Transcriptional Control Mechanisms
Transcriptional control is a primary level of gene expression regulation in eukaryotes, involving the regulation of transcription initiation by RNA polymerase, influenced by promoter elements and transcription factors. github.ioyoutube.compressbooks.pub The RNA14 gene in Saccharomyces cerevisiae is transcribed into multiple mRNA species (2.2, 1.5, and 1.1 kb), which differ in their 3' ends, suggesting the use of alternative polyadenylation sites. tandfonline.comnih.govnih.gov The appearance of these different transcripts can be affected by mutations in RNA14 or RNA15. nih.gov While the RNA14 promoter is not solely responsible for the overexpression phenotype observed in certain mutants like rna14-5, the 3' UTR of the mRNA is necessary for the accumulation of transcripts in this mutant, although not sufficient to deregulate a reporter gene on its own. nih.gov This suggests that both transcriptional and post-transcriptional mechanisms, potentially involving the 3' UTR, contribute to regulating RNA14 transcript levels.
Autoregulation and Post-Transcriptional Control of RNA14 mRNA Levels
The expression levels of RNA14 mRNA are subject to complex regulation, including autoregulatory mechanisms and post-transcriptional control. In S. cerevisiae, the rna14-5 mutant exhibits a notable overproduction of RNA14 mRNA. nih.govalliancegenome.org This increased abundance is attributed to both deregulation of transcription and altered mRNA stability. alliancegenome.org Research indicates that while the RNA14 promoter is not essential for this overproduction phenotype in the rna14-5 mutant, the 3' untranslated region (UTR) of the mRNA is necessary. alliancegenome.org Site-directed mutagenesis experiments suggest that the rna14-5 mutation affects the protein product itself rather than directly modifying the RNA transcript's properties. alliancegenome.org
Further evidence for post-transcriptional regulation of RNA14 mRNA comes from the detection of short, heterogeneous polyadenylated antisense RNAs in the 3' region of the large RNA14 transcript in strains where RNA14 mRNA is overproduced. nih.gov These findings suggest that the this compound possesses a function beyond its established role in polyadenylation site selection, participating in the control of its own mRNA levels. nih.gov
This compound functions as a core component of the cleavage and polyadenylation factor I (CF I) complex in yeast. tandfonline.comnih.govsdbonline.orgoup.com The CF I complex, which also includes Rna15p, Clp1p, Pcf11p, and Hrp1, is essential for the cleavage and polyadenylation of mRNA 3' ends and the release of pre-mRNA from RNA polymerase II. tandfonline.comnih.govsdbonline.org Within this complex, Rna14p bridges the interaction between Rna15p and Hrp1p. sdbonline.org Hrp1, a guard protein, monitors successful 3' cleavage by detecting its interaction with Rna14. nih.gov The assembly of the Rna14-Rna15 complex is crucial for mediating the RNA-binding capability of cleavage factor IA. nih.govuniprot.org
The cellular localization of this compound in S. cerevisiae is dynamic; it is found in both the nucleus and the cytoplasm. nih.govalliancegenome.orguniprot.org Its nuclear presence aligns with its role in mRNA 3'-end processing. nih.gov The detection of significant amounts of Rna14p in the cytoplasm suggests potential additional functions in cytoplasmic mRNA regulation, such as controlling mRNA deadenylation or stability. nih.gov Furthermore, Rna14p has been observed to relocalize to the cytosol in response to hypoxia. sdbonline.orguniprot.org
Studies in Drosophila melanogaster on the RNA14 homolog, Suppressor of forked [Su(f)], have demonstrated a clear autoregulatory mechanism. The Su(f) protein negatively regulates its own accumulation by stimulating the 3' end formation of a truncated su(f) RNA transcript. nih.govuniprot.org This autoregulation is tissue-specific and is conserved in Drosophila virilis. nih.govuniprot.orguniprot.org The GU-rich downstream sequence within intron 4 of the su(f) gene is important for this regulatory process. nih.govuniprot.org These observations in Drosophila provide a model for how RNA14-like proteins can control their own expression levels through mechanisms involving mRNA 3' end processing.
Post-transcriptional control encompasses the regulation of gene expression at the RNA level after transcription has occurred. string-db.orguniprot.org This involves various processes including RNA splicing, capping, polyadenylation, nuclear export, mRNA stability, localization, and translation. string-db.orguniprot.org RNA binding proteins, such as RNA14, are key players in these processes, influencing mRNA fate by binding to specific sequences or structures, often located in the untranslated regions of transcripts. string-db.org
| Mutant Allele | mRNA Processing Defect | RNA14 mRNA Level | Other Phenotypes |
| rna14-1 | Deficient in 3'-end processing (poly(A)-negative class) nih.govalliancegenome.org, Preferential use of distal poly(A) site nih.gov | Not specified as overproduced like rna14-5 | Reduced mRNA stability, Short poly(A) tail length nih.govnih.gov |
| rna14-5 | Not primarily impaired in tested mRNA metabolism steps (poly(A)-positive class) nih.govalliancegenome.org | Overproduced nih.govalliancegenome.org | Deregulation of transcription, altered mRNA stability alliancegenome.org |
| rna14 (general mutants) | Deficient in cleavage and polyadenylation oup.com | Reduced mRNA stability nih.govnih.gov | Short poly(A) tail length nih.govnih.gov, Chromosomal segregation defects nih.gov |
Advanced Research Methodologies for Investigating Rna14 Protein
Recombinant Protein Expression and In Vitro Reconstitution of Functional Complexes
The production of pure, active RNA14 protein and its associated complexes is fundamental for detailed biochemical and structural analysis. This is primarily achieved through recombinant protein expression systems. For instance, the Saccharomyces cerevisiae Rna14 and its binding partner, Rna15, have been successfully co-expressed in Escherichia coli using dual expression vectors like pETDuet-1. nih.gov In such systems, one or both proteins are often fused with an affinity tag, such as a hexa-histidine (His6) tag, to facilitate purification via immobilized metal affinity chromatography (IMAC). nih.govresearchgate.net Baculovirus expression systems have also been employed for the overexpression of Rna14, providing an alternative eukaryotic system for producing functional protein. nih.gov
| Expression System | Protein(s) Expressed | Tagging Strategy | Purpose |
| E. coli (pETDuet-1) | Rna14 and Rna15 (co-expressed) | N-terminal His6-tag on Rna14 | Purification of the Rna14-Rna15 complex for biochemical and biophysical studies |
| Baculovirus/Sf9 cells | Rna14 | N-terminal His-tag | Overexpression and purification of individual this compound |
Structural Biology Approaches: X-ray Crystallography, NMR Spectroscopy, Cryo-Electron Microscopy
Understanding the three-dimensional architecture of RNA14 and its complexes is vital for elucidating its mechanism of action. X-ray crystallography has been the most successful technique in providing high-resolution structural information for RNA14. The crystal structure of the this compound from Kluyveromyces lactis, in complex with the hinge region of Rna15, has been solved. nih.gov This work revealed that the N-terminus of Rna14 contains a HAT (Half a TPR) domain, which forms a tightly associated, elongated dimer. nih.govnih.gov The structure also showed that the C-terminal region of Rna14 interacts with Rna15 independently of the HAT domain, suggesting a modular architecture. nih.govnih.gov These crystallographic studies provide a detailed view of the protein-protein interfaces that are critical for the assembly of the CF IA complex.
While specific high-resolution structures of RNA14 determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Cryo-Electron Microscopy (Cryo-EM) are not yet prevalent in the literature, these techniques are powerful tools for studying protein structure and dynamics. NMR spectroscopy is particularly well-suited for studying the structure and dynamics of smaller, flexible domains or protein-RNA interactions in solution. nih.gov Cryo-EM has emerged as a revolutionary technique for determining the structures of large, dynamic macromolecular complexes that are often intractable to crystallization. nih.gov Given that RNA14 is part of the large and dynamic 3'-end processing machinery, Cryo-EM holds significant promise for visualizing the entire CF IA complex, and potentially larger assemblies, in different functional states. Preliminary characterization using transmission electron microscopy has already provided low-resolution insights, showing the Rna14-Rna15 complex as a kinked, rod-shaped structure. nih.gov
| Technique | Component Studied | Key Findings |
| X-ray Crystallography | Rna14 HAT domain and Rna14(C-term)-Rna15(hinge) complex | Rna14 HAT domain forms an elongated dimer; C-terminal region interacts with Rna15 independently. nih.govnih.gov |
| Transmission Electron Microscopy | Reconstituted Rna14-Rna15 complex | Revealed a kinked, rod-shaped structure capable of self-association. nih.gov |
| Mass Spectrometry | Recombinant CF IA complex | Characterized the stoichiometry and topology, revealing a pentameric or hexameric assembly. yeastgenome.org |
Biochemical Characterization of this compound Activity
A variety of biochemical assays are employed to characterize the functional activity of RNA14 within the context of the 3'-end processing machinery. A primary method involves in vitro cleavage and polyadenylation assays. biorxiv.orgyeastgenome.org In these experiments, a radiolabeled pre-mRNA substrate containing a known polyadenylation signal is incubated with cell extracts or reconstituted protein complexes. Extracts prepared from yeast strains with temperature-sensitive mutations in the RNA14 gene are deficient in both cleavage and polyadenylation at the non-permissive temperature. yeastgenome.org The functional defect in these mutant extracts can be rescued by the addition of purified, functional CF I factor, directly implicating RNA14 in these processes. yeastgenome.org
Given the role of the CF IA complex in recognizing RNA signals, RNA-binding assays are crucial for characterizing RNA14's function. Several techniques are used to measure these interactions:
Gel Retardation Assays (EMSA): This method demonstrates that the reconstituted Rna14-Rna15 complex, but not the individual proteins, can bind to an RNA oligonucleotide derived from the GAL7 gene's 3'-UTR, causing a shift in its migration on a gel. nih.gov
Surface Plasmon Resonance (SPR): SPR provides quantitative data on binding kinetics. These analyses have confirmed that the stable association of Rna14 and Rna15 is a prerequisite for high-affinity RNA binding. nih.gov
UV Cross-linking: In this technique, proteins and RNA are covalently linked by UV irradiation. Assays have shown that the Rna14-Rna15 complex can be cross-linked to radiolabeled RNA, providing direct evidence of their interaction. nih.gov
These biochemical approaches collectively demonstrate that a key role of RNA14 is to serve as a scaffold for Rna15, enabling the complex to bind RNA and participate in the subsequent cleavage and polyadenylation steps. nih.gov
High-Throughput Approaches for Mapping Protein-Protein and Protein-RNA Interactions (e.g., Affinity Capture-Mass Spectrometry, ChIP-seq, CLIP-seq)
To understand the full scope of RNA14's function, it is essential to map its complete network of interactions. High-throughput techniques have been pivotal in this endeavor. Affinity capture followed by mass spectrometry (AP-MS) is a powerful method for identifying protein-protein interactions. biorxiv.org In this approach, a tagged version of the bait protein (e.g., RNA14) is expressed in cells, and the protein, along with its binding partners, is purified using affinity chromatography. The co-purified proteins are then identified by mass spectrometry. Large-scale AP-MS studies in yeast have identified dozens of interacting partners for RNA14, confirming its association with other CF IA components and revealing connections to other cellular machineries. nih.gov
To map the RNA targets of RNA14-containing complexes, similar affinity capture methods are used, but instead of identifying proteins, the associated RNA molecules are identified, often by sequencing (Affinity Capture-RNA). nih.gov A more precise method for mapping protein-RNA binding sites across the transcriptome is Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-seq). nih.gov In CLIP-seq, cells are treated with UV light to covalently cross-link proteins to the RNAs they are directly bound to. The protein of interest is then immunoprecipitated, and the co-purified RNA fragments are sequenced, mapping the binding sites at high resolution.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is used to determine the genomic locations where a protein is associated with chromatin. While RNA14 is an RNA-binding protein, its role in transcription termination links it to the chromatin template. ChIP experiments have shown that components of the CF IA complex, including Rna15, are strongly cross-linked to the 3' ends of genes. This association is dependent on a functional this compound, as the cross-linking signal is lost in an rna14-1 mutant at the restrictive temperature. This indicates that RNA14 is crucial for the recruitment or stability of the 3'-end processing machinery on the chromatin at the site of transcription termination.
| Technique | Type of Interaction Mapped | Target Molecule | Key Insight for RNA14 |
| Affinity Capture-Mass Spectrometry (AP-MS) | Protein-Protein | RNA14 | Identified 68 protein interactors, confirming CF IA subunits and revealing other potential partners. nih.gov |
| Affinity Capture-RNA | Protein-RNA | RNA14 | Identified 6 RNA interaction partners in high-throughput studies. nih.gov |
| Chromatin Immunoprecipitation (ChIP) | Protein-Chromatin (indirectly via Pol II) | CF IA complex (Rna15) | Showed that RNA14 is required for the association of the CF IA complex with the 3' ends of transcribed genes. |
| CLIP-seq | Protein-RNA binding sites | RNA-binding proteins | A powerful method to precisely map the RNA sequences directly bound by the RNA14-containing complex transcriptome-wide. nih.gov |
Live-Cell Imaging and Spatiotemporal Dynamics Studies
Understanding where and when RNA14 functions within the living cell is crucial for a complete picture of its biological role. Studies using subcellular fractionation and immunofluorescence have established that RNA14 is localized to both the nucleus and mitochondria. nih.gov The nuclear localization is consistent with its well-established role in co-transcriptional pre-mRNA processing.
Advanced fluorescence microscopy techniques provide tools to study the dynamics of proteins like RNA14 in living cells. By tagging RNA14 with a fluorescent protein (e.g., Green Fluorescent Protein, GFP), its movement and interactions can be monitored in real-time.
Fluorescence Recovery After Photobleaching (FRAP): This technique can be used to measure the mobility and exchange rate of RNA14 within a specific cellular compartment, such as the nucleus or a sub-nuclear body. By photobleaching the GFP-tagged RNA14 in a specific region, the rate at which new fluorescent molecules move into that area can be quantified, providing insights into its association with larger, less mobile structures like the transcription machinery. nih.gov
Förster Resonance Energy Transfer (FRET): FRET can be used to probe protein-protein or protein-RNA interactions in living cells. By tagging RNA14 with a donor fluorophore and a potential interaction partner (e.g., Rna15 or a specific RNA) with an acceptor fluorophore, FRET will occur only when the two molecules are in very close proximity (typically <10 nm). This can be used to map where in the cell the Rna14-Rna15 complex assembles or where it engages with its target RNAs. nih.gov
While specific, detailed live-cell imaging studies on the spatiotemporal dynamics of RNA14 are still emerging, the application of these powerful techniques will undoubtedly provide unprecedented insights into how the protein navigates the cellular environment to perform its diverse functions.
Future Directions and Broader Significance of Rna14 Protein Research
Exploration of RNA14 Protein Functions Beyond mRNA 3′-End Processing
While the established function of this compound is in mRNA 3′-end processing, evidence suggests additional roles. Studies in Saccharomyces cerevisiae have indicated that this compound is also localized in mitochondria, in addition to the nucleus and cytosol. uniprot.orgnih.gov This dual localization suggests a potential function related to mitochondrial metabolism. nih.gov
Furthermore, research in Schizosaccharomyces pombe (fission yeast) has revealed that Rna14 is essential for the maintenance of genomic integrity. pombase.org A specific mutation in the central intrinsic disordered region of Rna14 in fission yeast leads to chromosomal instability. researchgate.net This suggests a role for this compound in genome stability, potentially independent of its direct involvement in mRNA processing. The observation that this compound is found in both the nucleus and cytoplasm in yeast also opens the possibility of a second function in cytoplasmic regulation of mRNA deadenylation or mRNA stability. biologists.com
Studies have also explored a potential role for Rna14 in pre-mRNA splicing. While not significantly affecting the splicing of all genes tested, a mutation in rna14 in fission yeast did show a decrease in splicing efficiency for certain genes, and genetic and physical interactions with splicing factors like Prp1 and Prp28 were observed, suggesting Rna14 might be part of a larger complex involved in pre-mRNA maturation. ias.ac.in
Elucidation of Regulatory Mechanisms Governing this compound Activity
Understanding how this compound activity is regulated is crucial for a complete picture of its cellular roles. While the search results did not provide extensive details specifically on the regulatory mechanisms of this compound itself, general mechanisms of protein regulation after transcription, such as post-translational modifications, are known to influence protein activity and behavior. khanacademy.org These processing and modification steps can be targets for regulation. khanacademy.org
Studies on the rna14-5 mutant in S. cerevisiae have shown that both deregulation of RNA14 transcription and modification of RNA14 mRNA stability contribute to the accumulation of RNA14 transcripts in this mutant. nih.govnih.gov This suggests that the regulation of RNA14 gene expression and mRNA stability are important control points for this compound levels. Site-directed mutagenesis experiments further suggest that the rna14-5 mutation affects the protein level, implying post-translational regulation may be involved. nih.gov
Systems Biology Approaches to Map this compound Networks and Pathways
Systems biology approaches are valuable for mapping the complex networks and pathways in which this compound participates. This compound is a core component of the CF IA complex, which interacts with other factors like Cleavage and Polyadenylation Factor (CPF) and Cleavage Factor IB (CF IB) in mRNA 3'-end formation. uniprot.orgsdbonline.org Protein-protein interaction studies, such as those using affinity capture-mass spectrometry, affinity capture-RNA, and yeast two-hybrid analysis, have identified numerous interactors for this compound in S. cerevisiae. yeastgenome.orgthebiogrid.org These interactions are crucial for the assembly and function of the mRNA processing machinery. sdbonline.orgpnas.orgnih.gov
The Rna14-Rna15 complex, a core component of CF IA, assembles into a kinked rod-shaped structure and can self-associate into tetramers, with Rna14 mediating this association. nih.govoup.com This assembly is required for RNA binding activity. nih.govoup.com Structural and biochemical analyses have provided insights into the assembly and interactions within the CF IA complex, including the interaction between Rna14 and Rna15, and the bridging role of Rna14 between Rna15 and Hrp1. sdbonline.orgpnas.org
Beyond its direct involvement in mRNA processing complexes, this compound has been implicated in the response to DNA damage checkpoint signaling. uniprot.orgyeastgenome.orgthebiogrid.org This suggests connections to DNA repair and chromatin organization pathways. thebiogrid.org Genetic interaction studies have identified interactions between RNA14 and genes involved in processes like DNA repair, chromatin organization, and kinetochore assembly. thebiogrid.org
Comparative analysis of gene networks in cardiac remodeling has also identified RNA14 within modules localizing to specific cellular components, including sub-compartments of the mitochondrion. frontiersin.org This type of systems-level analysis can help uncover novel associations and potential roles for this compound in different biological contexts.
A summary of some known this compound interactions and associated cellular components/processes is presented in the table below:
| Interacting Partner/Complex | Associated Cellular Component/Process | Organism | Evidence Type |
| Rna15 | mRNA cleavage factor complex, mRNA 3'-end processing | S. cerevisiae | Physical interaction (co-purification, yeast two-hybrid), Genetic interaction |
| Hrp1 | mRNA cleavage factor complex, mRNA 3'-end processing | S. cerevisiae | Physical interaction (bridging) |
| Pcf11 | mRNA cleavage factor complex, mRNA 3'-end processing | S. cerevisiae | Physical interaction |
| Clp1 | mRNA cleavage factor complex, mRNA 3'-end processing | S. cerevisiae | Physical interaction |
| ARP4 | DNA repair, chromatin organization | S. cerevisiae | Genetic interaction |
| Cwf15 | Pre-mRNA splicing | S. pombe | Interaction tested |
| Prp28 | Pre-mRNA splicing | S. pombe | Physical interaction |
| Various proteins | Response to DNA damage checkpoint signaling | S. cerevisiae | Genetic interactions |
| Various proteins | Mitochondrial sub-compartments | Mouse (Cardiac) | Co-expression network analysis |
Cross-Species Comparative Analysis of this compound Function and Evolution
Comparative analysis across different species is a powerful approach to understand the conservation and evolution of protein function. This compound is a conserved component of the mRNA 3'-end processing machinery in eukaryotes, with homologs found in organisms like S. cerevisiae, S. pombe, Drosophila, and humans (where the homolog is CstF-77). researchgate.netpnas.org The essentiality of Rna14 for viability is conserved in both budding and fission yeast. researchgate.net
While the core function in mRNA 3'-end processing is conserved, there can be variations in the details of the machinery and potential for species-specific adaptations or additional roles. For instance, while Rna14 in yeast bridges the interaction between Rna15 and Hrp1, there is no direct homolog of Hrp1 reported in mammals. pnas.org The human homolog CstF-77 contains HAT motifs similar to Rna14, suggesting conserved structural features important for protein-protein interactions within complexes. pnas.orgrcsb.org
Comparative genomics can help identify conserved domains, motifs, and gene organization that provide clues about functional constraints and evolutionary history. gu.se Analysis of protein evolution, including gene duplication events, can shed light on how the complexity of gene families and their functions have evolved. plos.org Studying the evolution of protein and non-coding RNA genes through comparative genomics can also reveal insights into the organization and transcriptional control of genes across species. gu.se
Further cross-species comparative studies focusing on the non-canonical functions of this compound, such as its role in genome stability or potential mitochondrial localization, could reveal whether these roles are conserved across eukaryotes or represent more lineage-specific developments. Comparing the protein interaction networks of RNA14 homologs in different organisms could also highlight conserved pathways and identify novel, species-specific interactions.
Q & A
Q. What is the primary biological role of RNA14 protein in mRNA processing?
RNA14 is a core component of the yeast cleavage and polyadenylation factor I (CF I), essential for both endonucleolytic cleavage and poly(A) tail addition during mRNA 3′-end processing. It forms a stable heterodimer with RNA15, stabilizing interactions with RNA elements (e.g., polyadenylation signals) and bridging other processing factors like Hrp1 . Methodological evidence includes:
Q. How do RNA14 and RNA15 proteins interact functionally?
RNA14 and RNA15 form a heterodimer critical for mRNA 3′-end processing. RNA15 binds RNA via its N-terminal RNA-binding domain, while RNA14 stabilizes this interaction and recruits auxiliary factors like Hrp1 and Pcf11 . Key methodologies:
- Structural studies : Solution NMR and pull-down assays identified the RNA14-RNA15 interface and its role in stabilizing RNA-protein complexes .
- Genetic suppression : Overexpression of RNA14 or RNA15 suppresses temperature-sensitive phenotypes in rna14 or rna15 mutants, indicating functional interdependence .
Q. What experimental approaches validate RNA14's role in mRNA stability?
- mRNA decay assays : In rna14 mutants, pulse-chase experiments showed accelerated mRNA degradation, correlating with shortened poly(A) tails .
- Poly(A) tail length analysis : Northern blotting revealed truncated poly(A) tails in rna14 strains, confirming defective polyadenylation .
Advanced Research Questions
Q. What structural features of RNA14 and RNA15 enable their role in 3′-end processing?
- RNA15's C-terminal domain (CTD) : Forms a three-helix bundle that interacts with Pcf11 and Sub1, facilitating assembly of the processing machinery. Mutations in this domain disrupt cleavage/polyadenylation .
- RNA14's tetratricopeptide repeat (TPR)-like motifs : These motifs mediate protein-protein interactions, analogous to human CstF-77, though RNA14 lacks the proline-rich C-terminal region found in metazoan homologs .
- Methodologies : X-ray crystallography and mutational analysis mapped critical residues in RNA15's CTD required for binding Pcf11 .
Q. How do RNA14 mutations affect poly(A) site selection under genotoxic stress?
DNA damage induces alternative poly(A) site usage in the RNA14 transcript itself. Normally, the 3′UTR site is used efficiently in vitro, but in vivo, 50% of transcripts terminate at an upstream "weak" site. Stress exacerbates this shift, suggesting competition between processing factors and transcriptional machinery .
Q. What genetic interactions exist between RNA14 and other processing factors?
- PCF11 : A third CF I component identified via yeast two-hybrid screening. PCF11 mutations are synergistically lethal with rna14/rna15 alleles, and Pcf11 co-purifies with RNA15 in anion-exchange fractions .
- Sub1 : Binds RNA14 and RNA15, potentially modulating their recruitment to transcription complexes .
- Methodologies : Immunoblotting of fractionated extracts and in vitro processing assays with anti-Pcf11 antibodies .
Q. How does RNA14 compare to its mammalian homologs?
RNA14 shares 24% sequence identity with human CstF-77 but lacks the proline-rich C-terminal domain, reflecting functional divergence. Despite structural differences, both stabilize RNA15/CstF-64 homologs during 3′-end processing .
Q. What role does RNA14 play in transcription termination?
RNA14 ensures proper transcription termination by coupling 3′-end processing to RNA polymerase II (Pol II) release. Defective RNA14 leads to readthrough transcription and accumulation of aberrant transcripts.
- Supporting evidence : Chromatin immunoprecipitation (ChIP) showing prolonged Pol II occupancy downstream of poly(A) sites in rna14 mutants .
Methodological Considerations
- Studying RNA14-RNA15 interactions : Use methyl-selective NMR labeling for large complexes (>100 kDa) .
- Assessing poly(A) site usage : Combine RNA-seq with targeted 3′RACE to resolve stress-induced isoform switching .
- Validating genetic interactions : Synthetic lethal screens and in vitro reconstitution of CF I activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
